(R)-1-Boc-4-(aminocarboxymethyl)piperidine

Übersicht

Beschreibung

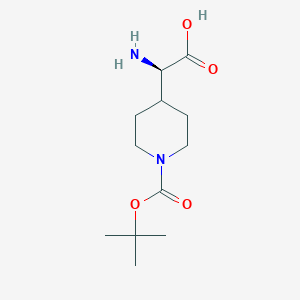

®-1-Boc-4-(aminocarboxymethyl)piperidine is a chiral piperidine derivative The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an aminocarboxymethyl group at the 4-position of the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-4-(aminocarboxymethyl)piperidine typically involves the following steps:

Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the Aminocarboxymethyl Group: The protected piperidine is then subjected to a reaction with a suitable aminocarboxymethylating agent, such as glycine or its derivatives, under appropriate conditions to introduce the aminocarboxymethyl group at the 4-position.

Industrial Production Methods: Industrial production of ®-1-Boc-4-(aminocarboxymethyl)piperidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: ®-1-Boc-4-(aminocarboxymethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the aminocarboxymethyl group or other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aminocarboxymethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those related to analgesics and anesthetics. Piperidine derivatives, in general, are known for their significant biological properties, often acting as precursors to potent opioids like fentanyl and its analogs. The specific functionalization of (R)-1-Boc-4-(aminocarboxymethyl)piperidine allows for diverse synthetic pathways, making it valuable in the development of new therapeutic agents.

1.2 Sigma Receptor Ligands

Recent studies have highlighted the compound's potential as a ligand for sigma receptors, which are implicated in various neurological processes. Research has demonstrated that piperidine-based compounds can exhibit high affinity towards sigma receptor 1 (S1R), with some derivatives showing Ki values comparable to established drugs like haloperidol . This suggests that this compound could be explored further for its efficacy in neurological disorders.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Starting from piperidine derivatives, various synthetic routes can be employed to introduce the Boc group and the aminocarboxymethyl side chain.

- Characterization Techniques : The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Neuropharmacological Applications

The exploration of sigma receptor ligands has opened avenues for developing treatments for conditions such as depression and schizophrenia. The binding affinity studies suggest that modifications on the piperidine structure can lead to enhanced activity at these receptors, indicating that this compound may serve as a scaffold for designing new neuropharmacological agents .

Summary Table

| Application Area | Description |

|---|---|

| Drug Synthesis | Intermediate for analgesics and anesthetics; crucial for opioid synthesis |

| Sigma Receptor Ligands | Potential ligand for sigma receptor 1; high affinity compounds discovered |

| Anticancer Properties | Related compounds show promise in inducing apoptosis in cancer cells |

| Neuropharmacological Use | Potential applications in treating neurological disorders through sigma receptor modulation |

Wirkmechanismus

The mechanism of action of ®-1-Boc-4-(aminocarboxymethyl)piperidine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active molecule upon metabolic conversion. The molecular targets and pathways involved can vary, but may include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

®-1-Boc-4-(aminocarboxymethyl)piperidine can be compared with other similar compounds, such as:

(S)-1-Boc-4-(aminocarboxymethyl)piperidine: The enantiomer of the compound, which may have different biological activities and properties.

1-Boc-4-(aminomethyl)piperidine: Lacks the carboxyl group, which may affect its reactivity and applications.

1-Boc-4-(carboxymethyl)piperidine: Lacks the amino group, which may influence its chemical behavior and uses.

Biologische Aktivität

(R)-1-Boc-4-(aminocarboxymethyl)piperidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological properties, mechanisms of action, and related research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H22N2O4

- CAS Number : 177702-21-5

- Molecular Weight : 258.32 g/mol

The compound contains a piperidine ring, a Boc (tert-butyloxycarbonyl) protecting group, and an aminocarboxymethyl side chain, which contributes to its biological activity.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Neurotransmitter Interaction | Modulation of receptor activity |

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of piperidine derivatives demonstrated that compounds similar to this compound could significantly reduce cell viability in various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways involving caspases and mitochondrial dysfunction .

Case Study 2: Neuropharmacological Effects

Research into piperidine analogs has indicated their role in modulating neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions suggest potential applications in treating neurological disorders .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of piperidine derivatives. The presence of the Boc group is crucial for maintaining stability and bioavailability, while the aminocarboxymethyl side chain is essential for target interaction.

- Synthesis and Characterization : The synthesis methods for this compound involve standard organic reactions, including protection-deprotection strategies that are critical for obtaining high yields and purity .

- Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the full spectrum of biological activities associated with this compound, focusing on its therapeutic potential against various diseases, including cancer and neurodegenerative disorders .

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEUKKCILASJSH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477489 | |

| Record name | (R)-1-Boc-4-(aminocarboxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177702-21-5 | |

| Record name | (R)-1-Boc-4-(aminocarboxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-(Amino-carboxy-methyl)-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.